1-Methyl-2-phenylhydrazine

Description

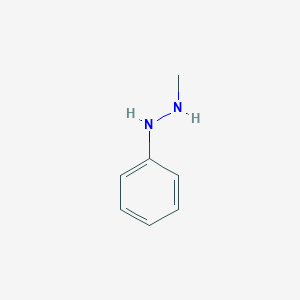

1-Methyl-2-phenylhydrazine (CAS: 92304-54-6), often encountered as its hydrochloride salt, is a substituted hydrazine derivative with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Structurally, it consists of a phenyl group attached to a hydrazine backbone with a methyl substituent at the 1-position. The compound exhibits a melting point of 160–161°C and requires storage under inert conditions at 2–8°C to maintain stability . Its synthesis typically involves alkylation or condensation reactions, though specific protocols are less documented compared to analogs like phenylhydrazine derivatives .

This compound hydrochloride is utilized as a medical intermediate, particularly in pharmaceutical research for constructing heterocyclic frameworks . However, it carries hazards (H302, H315, H319, H335) related to toxicity, skin irritation, and respiratory discomfort, necessitating stringent safety protocols during handling .

Properties

CAS No. |

622-36-6 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

1-methyl-2-phenylhydrazine |

InChI |

InChI=1S/C7H10N2/c1-8-9-7-5-3-2-4-6-7/h2-6,8-9H,1H3 |

InChI Key |

DHLFKRNCGLBPRR-UHFFFAOYSA-N |

Canonical SMILES |

CNNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : 1-Methyl-2-phenylhydrazine differs from 1-methyl-1-phenylhydrazine in the placement of the methyl group on the hydrazine backbone, altering electronic and steric profiles .

- Substituent Effects : Compared to p-tolylhydrazine hydrochloride, the methyl group on the phenyl ring (vs. hydrazine backbone) reduces basicity and influences solubility .

- Functional Group Variation : 2-Phenylacetohydrazide replaces the hydrazine –NH–NH₂ group with a hydrazide (–CONHNH₂), enhancing hydrogen-bonding capacity .

This compound Hydrochloride

Synthesis likely involves methylating phenylhydrazine under controlled conditions, though explicit protocols are scarce. Indirect evidence suggests analogs are synthesized via alkylation or condensation .

Comparable Compounds:

Phenylhydrazine Derivatives: Synthesized via condensation of aldehydes/ketones with phenylhydrazine in acidic ethanol (e.g., 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine) .

Hydrazides : Produced by reacting esters with hydrazine hydrate (e.g., 2-phenylacetohydrazide from ethyl acetate derivatives) .

Triazole-Hydrazine Hybrids : Formed via cyclocondensation, as seen in (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine .

Reactivity Insights :

- The methyl group in this compound may sterically hinder nucleophilic attack at the hydrazine nitrogen, reducing reactivity compared to phenylhydrazine .

- Hydrazides (e.g., 2-phenylacetohydrazide) exhibit higher polarity due to the carbonyl group, favoring applications in coordination chemistry .

Physicochemical and Toxicological Properties

| Property | This compound HCl | Phenylhydrazine HCl | 2-Phenylacetohydrazide |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.63 | 144.59 | 150.18 |

| Melting Point (°C) | 160–161 | ~240–245 | 142–144 |

| Solubility | Moderate in polar solvents | High in water | High in DMF/ethanol |

| Toxicity (H-Statements) | H302, H315, H319, H335 | H301, H311, H331 | H302, H312 |

Notable Trends:

- Thermal Stability : Phenylhydrazine HCl and p-tolylhydrazine HCl have higher melting points (~240–250°C) due to stronger ionic interactions .

- Toxicity: this compound’s hazards align with phenylhydrazine derivatives but are less acute than phenylhydrazine monohydrochloride (H301: fatal if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.